2,6-Diisopropylaniline hydrochloride
Description
Properties
IUPAC Name |
2,6-di(propan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;/h5-9H,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLSLIDLBHRORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457961 | |
| Record name | 2,6-Di(propan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50522-40-2 | |
| Record name | 2,6-Di(propan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diisopropylaniline hydrochloride can be synthesized through the reaction of 2,6-diisopropylaniline with hydrochloric acid. The reaction typically involves dissolving 2,6-diisopropylaniline in an appropriate solvent, such as ethanol or methanol, followed by the addition of hydrochloric acid. The mixture is then heated under reflux to ensure complete reaction and formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or distillation, to obtain the desired purity level of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diisopropylaniline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reactions are typically carried out in acidic or neutral media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkylating agents. The reactions are usually conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of alkylated or halogenated derivatives.
Scientific Research Applications
Synthesis of Pharmaceuticals
DIPA-HCl serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the production of antihypertensive drugs and other therapeutic agents due to its ability to participate in electrophilic aromatic substitution reactions. For instance, it can be transformed into triarylmethane derivatives, which are essential in medicinal chemistry .
Agricultural Chemicals
The compound is also a crucial precursor in the synthesis of agricultural chemicals such as herbicides and pesticides. Specifically, it is involved in the production of methamidophos, a pesticide used for controlling pests in crops. Its role as a key intermediate highlights its importance in agrochemical formulations .
Dye Manufacturing
DIPA-HCl is utilized in dye manufacturing processes. It acts as a coupling agent in the synthesis of azo dyes, which are widely used for coloring textiles and other materials. The compound's reactivity allows it to form stable dye structures that exhibit vibrant colors .
Case Study 1: Synthesis of Triarylmethane Dyes
A study demonstrated the use of 2,6-Diisopropylaniline hydrochloride in synthesizing triarylmethane dyes through a series of condensation reactions with aldehydes. The resulting dyes showed excellent color properties and stability under various conditions .
Case Study 2: Development of Antihypertensive Agents
Research has indicated that DIPA-HCl derivatives exhibit significant antihypertensive activity. A specific derivative synthesized from DIPA-HCl was tested for its efficacy in lowering blood pressure in animal models, showing promising results comparable to established antihypertensive medications .
Plastic Additives
DIPA-HCl is employed as an additive in plastics manufacturing to enhance physical properties such as strength and thermal stability. Its incorporation into polymer matrices improves the overall performance of plastic products .
Foam Agents
In the production of porous plastics, DIPA-HCl acts as a foam agent, contributing to the lightweight nature and structural integrity of foam materials used in various applications from packaging to insulation .
Mechanism of Action
2,6-Diisopropylaniline hydrochloride is similar to other aniline derivatives, such as 2,4,6-trimethylaniline and 2,6-dimethylaniline. its unique structure, characterized by the presence of two isopropyl groups on the benzene ring, distinguishes it from these compounds. This structural difference influences its reactivity and applications, making it a valuable compound in various chemical processes.
Comparison with Similar Compounds
Key Findings :
- Isopropyl groups in 2,6-diisopropylaniline provide superior stereochemical control in catalysis compared to ethyl or methyl analogues, albeit with reduced reaction rates .
- Chlorination at the para position increases reactivity but introduces significant health hazards, necessitating stringent handling protocols .
Catalytic Performance in Organometallic Complexes
- Gold(I) Complexes : DIPP-supported gold catalysts achieve 99% enantioselectivity in alkene hydrogenation but require higher catalyst loadings (0.5 mol%) compared to Mes derivatives .
- Rare-Earth Metal Amides : 2,6-Diisopropylaniline-based yttrium complexes exhibit stability in cyclohexane solvents, enabling efficient polymerization catalysis (1 mol% loading, 1-hour reaction time) .
- Comparison with Diethyl Analogues : Diethylphenylimido complexes show faster ligand exchange kinetics but lower thermal stability .
Biological Activity
2,6-Diisopropylaniline hydrochloride (CAS Number: 50522-40-2) is a derivative of diisopropylaniline, characterized by its unique molecular structure and properties. This compound has garnered attention in various fields, including organic chemistry, pharmacology, and toxicology. Understanding its biological activity is essential for its application in synthesis and potential therapeutic uses.
- Molecular Formula : C₁₂H₁₉N·HCl
- Molecular Weight : 213.747 g/mol
- Purity : 96%
- SMILES Notation : CC(C)C1=C(C(=CC=C1)C(C)C)N
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Pharmacological Properties :
- CYP Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. This suggests potential interactions with other drugs metabolized by these pathways, which may influence drug efficacy and toxicity .
- Toxicological Impact : Studies have shown that compounds similar to diisopropylaniline can exhibit toxic effects on aquatic life, indicating the need for careful handling and environmental considerations .
- Synthetic Applications :
- Case Studies :
Research Findings
The following table summarizes key findings from recent studies regarding the biological activity and applications of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,6-Diisopropylaniline hydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves alkylation of aniline derivatives using isopropyl halides or via catalytic methods. For example, AlCl₃-catalyzed reactions under inert atmospheres (argon) at 80°C yield defined complexes . Purity is ensured through distillation and chromatography (e.g., gel permeation) to remove isomers like 2,4-diisopropylaniline. NMR and HPLC are critical for verifying purity .
Q. What analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer : Proton NMR (¹H-NMR) is primary for identifying aromatic proton patterns and detecting isomers (e.g., 2,4-DIPA at 6.32 ppm) . Fluorine NMR (¹⁹F-NMR) aids in resolving complex mixtures. Complementary techniques include HPLC with UV detection, particularly for quantifying trace impurities (<1%) .
Q. What are the key storage and handling considerations for this compound?
- Methodological Answer : Store in inert atmospheres (argon/nitrogen) at room temperature, protected from light to prevent oxidation. Use desiccants to mitigate hygroscopic degradation. Safety protocols include PPE for skin/eye protection due to its irritant properties (R36/37/38) .
Advanced Research Questions
Q. How can proton and fluorine NMR spectroscopy be optimized to quantify isomeric impurities in this compound?
- Methodological Answer : For ¹H-NMR, integrate aromatic resonances (6.32 ppm for 2,4-DIPA vs. 6.51–6.91 ppm for 2,6-DIPA) with amplification for low-concentration isomers . ¹⁹F-NMR enhances specificity in fluorinated derivatives. Combine with gel permeation chromatography to isolate isomers pre-analysis, improving quantification accuracy .
Q. What strategies are effective in designing multidentate ligands using this compound as a precursor?
- Methodological Answer : Condensation with aldehydes (e.g., pyrazine-3,6-dicarboxaldehyde) forms Schiff-base ligands. Optimize stoichiometry (2:1 aniline:aldehyde ratio) and reaction time (12–24 hrs) in toluene under reflux. Purify via recrystallization (ethanol) to obtain ligands like 2,5-dimethyl-3,6-bis[(2,6-diisopropylphenylimino)methyl]pyrazine .
Q. How do reaction conditions influence the yield of 4,4'-methylenebis(2,6-diisopropylaniline) synthesized from this compound?
- Methodological Answer : Key factors:
- Catalysts : AlCl₃ enhances electrophilic substitution but requires inert atmospheres to prevent side reactions .
- Temperature : Maintain 80°C for optimal solubility of intermediates; higher temperatures risk decomposition .
- Workup : Post-reaction, neutralize with aqueous NaOH and extract with ethyl acetate. Yields >70% are achievable with strict moisture control .
Data Contradictions and Resolutions
- Isomer Quantification : suggests gel permeation chromatography is essential for separating isomers before NMR, while implies direct NMR quantification is feasible. Resolution: Use chromatography for trace isomers (<5%) and direct NMR for higher concentrations .
- Ligand Synthesis : reports ozonolysis for aldehyde generation, but uses direct condensation. Resolution: Ozonolysis is preferred for thermally sensitive aldehydes, while direct methods suit stable intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
